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Compound of Interest

Compound Name: 1,3-Di(pyridin-2-yl)urea

Cat. No.: B1346803 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Di(pyridin-2-yl)urea

Introduction
1,3-Di(pyridin-2-yl)urea is a heterocyclic compound featuring a central urea moiety

symmetrically substituted with two pyridin-2-yl groups. This structure is of significant interest to

researchers in medicinal chemistry, coordination chemistry, and materials science. The urea

functional group can act as both a hydrogen bond donor and acceptor, while the pyridine rings

provide sites for metal coordination and further functionalization. These characteristics make it

a versatile scaffold for developing enzyme inhibitors, catalysts, and supramolecular

assemblies.[1] This guide provides a detailed overview of the known physicochemical data,

experimental protocols, and relevant biological pathways associated with 1,3-di(pyridin-2-
yl)urea and its derivatives.

Physicochemical Data
The following tables summarize the key physicochemical and structural properties of 1,3-
di(pyridin-2-yl)urea. It is important to note that while core data is available, comprehensive

experimental values for properties such as melting point, solubility, pKa, and logP are not

widely reported in the literature. Data for isomeric compounds are provided for comparison

where available.

Table 1: General and Physical Properties
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Property Value Reference

Molecular Formula C₁₁H₁₀N₄O [1][2]

Molecular Weight 214.22 g/mol [1][2]

CAS Number 6268-43-5 [1][2]

Appearance Solid (Typical for pyridyl ureas) [3]

Boiling Point 299.3°C (at 760 mmHg) [1]

Density 1.37 g/cm³ [1]

Purity ≥97% (Commercially available) [1]

Storage
Room temperature, sealed in

dry conditions
[1]

Table 2: Computed and Spectral Data
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Property Value / Description Reference
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IR Spectrum (FTIR)

Key absorptions expected for

the urea moiety include C=O

stretching (amide I) around

1630-1645 cm⁻¹ and N-H

vibrations. Pyridine C=N

stretching is also

characteristic.

[5][6]

¹H and ¹³C NMR

Spectra for various pyridin-2-yl

urea derivatives have been

reported, typically in solvents

like CDCl₃ or DMSO-d₆.

Chemical shifts are highly

dependent on the specific

substitution pattern.

[7][8][9]

Mass Spectrometry

High-Resolution Mass

Spectrometry (HRMS) is

commonly used to confirm the

molecular formula of

synthesized pyridyl ureas and

their complexes.

[6][8]

Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of 1,3-di(pyridin-2-
yl)urea and its analogs. The following sections provide methodologies for its synthesis and
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characterization.

Synthesis Protocol: From Phenyl Chloroformate and
Aminopyridines
This method is a versatile approach for synthesizing unsymmetrical and symmetrical pyridin-2-

yl ureas.[7][10]

1. Activation of 2-Aminopyridine:

Dissolve 2-aminopyridine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran

(THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

Cool the solution in an ice bath (0 °C).

Add phenyl chloroformate (1.0 equivalent) dropwise to the stirred solution.

Allow the reaction to stir overnight at room temperature.

2. Urea Formation:

To the reaction mixture from step 1, add a second equivalent of 2-aminopyridine.

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents),

to facilitate the reaction.

Heat the mixture to reflux and stir for several hours until the reaction is complete, as

monitored by Thin-Layer Chromatography (TLC).

3. Product Isolation and Purification:

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-di(pyridin-2-
yl)urea.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11854949/
https://www.mdpi.com/1422-0067/26/4/1527
https://www.benchchem.com/product/b1346803?utm_src=pdf-body
https://www.benchchem.com/product/b1346803?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/4/1527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization Protocol: High-Resolution Mass
Spectrometry (HRMS)
HRMS is used to determine the precise mass of the synthesized compound, confirming its

elemental composition.

Sample Preparation: Prepare a dilute solution of the purified 1,3-di(pyridin-2-yl)urea in a

suitable solvent, typically methanol (MeOH) or acetonitrile (ACN).

Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-qTOF

(Electrospray Ionization Quadrupole Time-of-Flight) instrument.

Analysis: Infuse the sample solution into the electrospray source. Operate the instrument in

positive ion mode to detect the protonated molecule [M+H]⁺.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50–1000). The

high-resolution data allows for the calculation of the elemental formula, which should match

C₁₁H₁₁N₄O⁺ for the protonated molecule.[6]

Signaling Pathways and Experimental Workflows
Derivatives of 1,3-di(pyridin-2-yl)urea are actively investigated as inhibitors of protein kinases,

which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is

a hallmark of diseases like cancer.

Kinase Inhibition Signaling Pathway
Many pyridyl urea compounds function by competing with ATP for the binding site on a protein

kinase, thereby inhibiting the phosphorylation of downstream substrates. This action can block

signaling cascades responsible for cell proliferation and survival. Notable targets include

Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), and c-MET.[7][11][12][13]
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Figure 1. General signaling pathway for kinase inhibition by pyridyl urea derivatives.
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Workflow for Inhibitor Synthesis and Screening
The discovery of novel enzyme inhibitors follows a structured workflow that integrates chemical

synthesis with biological evaluation. This process begins with the design and synthesis of

candidate molecules, followed by rigorous characterization and screening to identify potent and

selective inhibitors.[14][15][16]

1. Synthesis

2. Purification
(Recrystallization or
Chromatography)

3. Structural Characterization
(NMR, HRMS, IR)

4. In Vitro Screening
(e.g., Kinase Assay)

5. IC₅₀ Determination

Dose-response analysis

6. Lead Optimization
(SAR Studies)

Identify potent hits

Design new analogs

7. Further Biological Evaluation
(Cell-based assays, In vivo models)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/pdf/Benchmarking_1_Pyridin_2_yl_3_pyridin_3_ylurea_Against_Known_Kinase_Inhibitor_Standards.pdf
https://www.creative-enzymes.com/service/inhibitor-screening-and-design_601.html
https://www.creative-enzymes.com/service/virtual-screening-of-enzyme-inhibitors_396.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2. Experimental workflow for the synthesis and evaluation of enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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